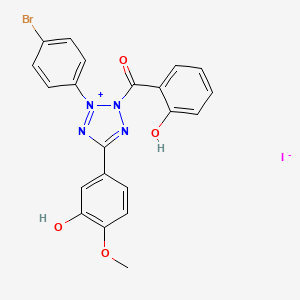
3-(4-Bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are known for their applications in various biochemical assays, particularly in measuring cell viability and enzyme activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the bromophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, hydroxybenzoyl chloride, and methoxyphenol, under conditions such as reflux or catalytic environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the tetrazolium ring, potentially converting it to a more reduced form.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure might also make it a subject of study in structural and mechanistic chemistry.
Biology
Tetrazolium compounds are widely used in biological assays to measure cell viability and enzyme activity. This specific compound could be employed in similar assays, potentially offering enhanced sensitivity or specificity due to its unique substituents.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties. For example, its ability to undergo redox reactions could make it useful in studying oxidative stress or developing antioxidant therapies.
Industry
Industrially, the compound could find applications in the development of dyes, pigments, or other specialty chemicals. Its unique properties might also make it useful in materials science or nanotechnology.
作用機序
The mechanism of action of 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide would depend on its specific application. In biochemical assays, tetrazolium compounds typically act as electron acceptors, undergoing reduction to form colored formazan products. This process involves the transfer of electrons from cellular components or enzymes to the tetrazolium ring, resulting in a measurable color change.
類似化合物との比較
Similar Compounds
- 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide
Uniqueness
Compared to similar compounds, 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-, iodide may offer unique properties due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which could influence the compound’s reactivity, solubility, and interactions with biological molecules.
特性
CAS番号 |
89568-08-1 |
|---|---|
分子式 |
C21H16BrIN4O4 |
分子量 |
595.2 g/mol |
IUPAC名 |
[3-(4-bromophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15BrN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
InChIキー |
ABNZIZCTEUHXRS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


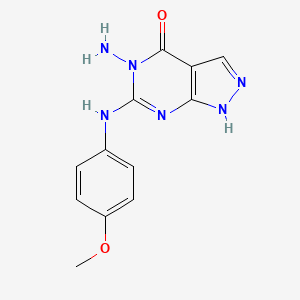

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)

![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
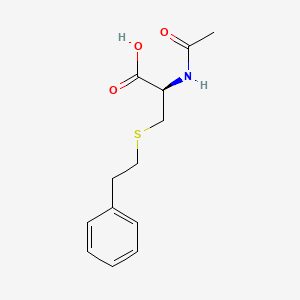
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)

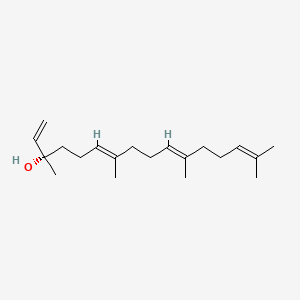
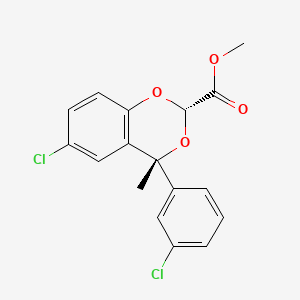
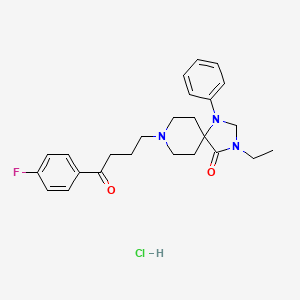

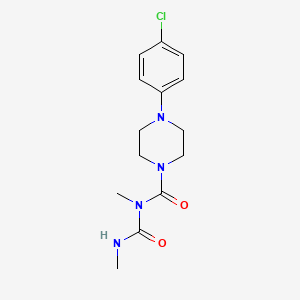
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
